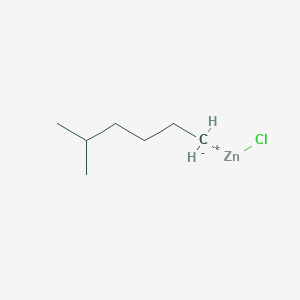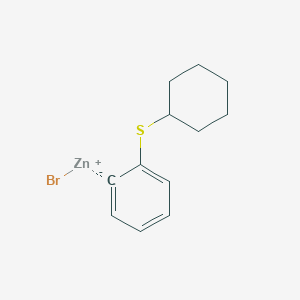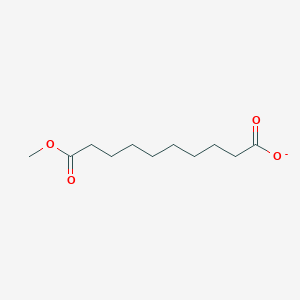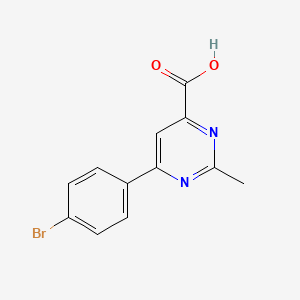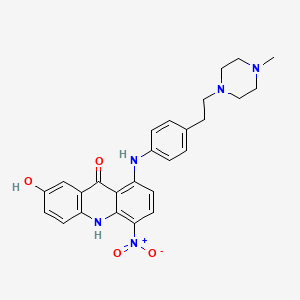
Topoisomerase II inhibitor 5
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Topoisomerase II inhibitors are a class of compounds that target the enzyme DNA topoisomerase II, which is crucial for DNA replication, transcription, and repair. These inhibitors are widely used in cancer therapy due to their ability to induce DNA damage and cell death in rapidly dividing cells. Topoisomerase II inhibitor 5 is a novel compound that has shown promising results in preclinical studies for its anticancer properties .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of Topoisomerase II inhibitor 5 involves multiple steps, including the formation of key intermediates and the final coupling reaction. The synthetic route typically starts with the preparation of a core scaffold, followed by functional group modifications to introduce the desired pharmacophores. Common reaction conditions include the use of organic solvents, catalysts, and controlled temperature and pressure settings .
Industrial Production Methods: Industrial production of this compound involves scaling up the laboratory synthesis to a larger scale. This requires optimization of reaction conditions to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis platforms are often employed to achieve efficient and cost-effective production .
化学反应分析
Types of Reactions: Topoisomerase II inhibitor 5 undergoes various chemical reactions, including:
Oxidation: Introduction of oxygen atoms into the molecule.
Reduction: Removal of oxygen atoms or addition of hydrogen atoms.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions:
Oxidation: Common reagents include hydrogen peroxide and potassium permanganate.
Reduction: Common reagents include sodium borohydride and lithium aluminum hydride.
Substitution: Common reagents include halogenating agents and nucleophiles
Major Products: The major products formed from these reactions depend on the specific functional groups involved. For example, oxidation may yield ketones or aldehydes, while reduction may yield alcohols or amines .
科学研究应用
Topoisomerase II inhibitor 5 has a wide range of scientific research applications, including:
Chemistry: Used as a tool compound to study the mechanisms of DNA topoisomerase II and to develop new synthetic methodologies.
Biology: Employed in cell biology studies to investigate the role of topoisomerase II in cell cycle regulation and apoptosis.
Medicine: Explored as a potential anticancer agent in preclinical and clinical studies. It has shown efficacy against various cancer cell lines and tumor models.
Industry: Utilized in the development of new pharmaceuticals and as a reference compound in quality control and analytical testing
作用机制
Topoisomerase II inhibitor 5 exerts its effects by binding to the DNA topoisomerase II enzyme and stabilizing the enzyme-DNA cleavage complex. This prevents the re-ligation of the DNA strands, leading to the accumulation of DNA breaks and subsequent cell death. The molecular targets include the ATPase domain and the DNA-binding domain of topoisomerase II. The pathways involved in its mechanism of action include the induction of DNA damage response and apoptosis .
相似化合物的比较
Etoposide: A well-known topoisomerase II inhibitor used in cancer therapy.
Doxorubicin: Another topoisomerase II inhibitor with broad-spectrum anticancer activity.
Mitoxantrone: A topoisomerase II inhibitor used in the treatment of certain types of cancer
Comparison: Topoisomerase II inhibitor 5 is unique in its ability to selectively target cancer cells with minimal toxicity to normal cells. Unlike etoposide and doxorubicin, which can cause significant side effects such as cardiotoxicity, this compound has shown a favorable safety profile in preclinical studies. Additionally, it has demonstrated potent activity against drug-resistant cancer cell lines, making it a promising candidate for further development .
属性
分子式 |
C26H27N5O4 |
|---|---|
分子量 |
473.5 g/mol |
IUPAC 名称 |
7-hydroxy-1-[4-[2-(4-methylpiperazin-1-yl)ethyl]anilino]-4-nitro-10H-acridin-9-one |
InChI |
InChI=1S/C26H27N5O4/c1-29-12-14-30(15-13-29)11-10-17-2-4-18(5-3-17)27-22-8-9-23(31(34)35)25-24(22)26(33)20-16-19(32)6-7-21(20)28-25/h2-9,16,27,32H,10-15H2,1H3,(H,28,33) |
InChI 键 |
YJILHEIUWKQEDP-UHFFFAOYSA-N |
规范 SMILES |
CN1CCN(CC1)CCC2=CC=C(C=C2)NC3=C4C(=C(C=C3)[N+](=O)[O-])NC5=C(C4=O)C=C(C=C5)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


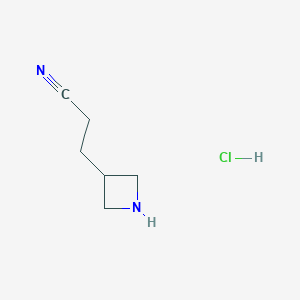
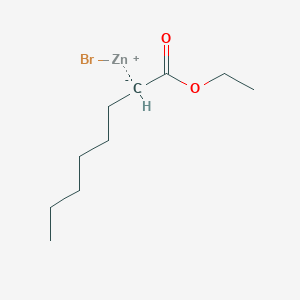
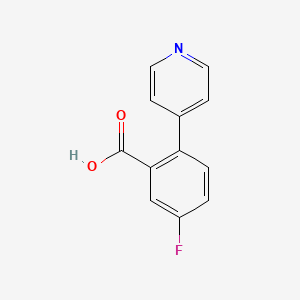
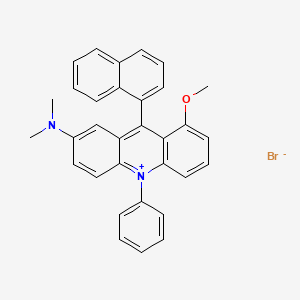
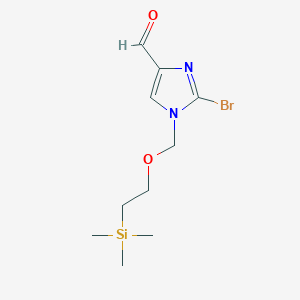
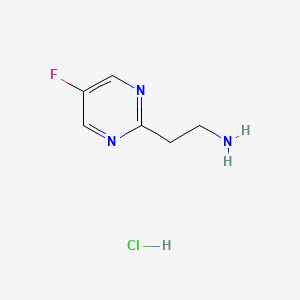
![4-{4,5-bis[(cyclohexylamino)methyl]-1H-1,2,3-triazol-1-yl}-1,2,5-oxadiazol-3-amine](/img/structure/B14886393.png)
